4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine
Overview
Description
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine is a chemical compound characterized by a biphenyl core with a fluorine atom and a methyl group as substituents. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine typically involves the following steps:
Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce the fluorine atom.
Substitution Reactions: The fluorinated biphenyl undergoes further substitution reactions to introduce the amine group at the appropriate position.
Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution Reactions: The fluorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) and hydrogen gas (H2) are often used.
Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution Reactions: Hydroxylated or alkylated biphenyl derivatives
Scientific Research Applications
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the amine group facilitates interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
4'-Chloro-2-methyl-[1,1'-biphenyl]-3-amine
4'-Bromo-2-methyl-[1,1'-biphenyl]-3-amine
4'-Iodo-2-methyl-[1,1'-biphenyl]-3-amine
This comprehensive overview provides a detailed understanding of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFYUGKBPVOREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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